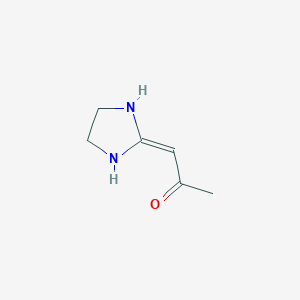

1-Imidazolidin-2-ylidenepropan-2-one

説明

特性

CAS番号 |

117052-35-4 |

|---|---|

分子式 |

C6H10N2O |

分子量 |

126.16 g/mol |

IUPAC名 |

1-imidazolidin-2-ylidenepropan-2-one |

InChI |

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |

InChIキー |

VIRIZZIJQDYJRN-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C1NCCN1 |

正規SMILES |

CC(=O)C=C1NCCN1 |

同義語 |

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-Imidazolidinone | Imidazolidin-2-one | None | Cyclic urea (NH groups) |

| 1,3-Dimethyl-2-imidazolidinone | Imidazolidin-2-one | Methyl groups on N1 and N3 | Polar aprotic solvent |

| 1-Acetylimidazolidin-2-one | Imidazolidin-2-one | Acetyl group on N1 | Ketone functionality |

| 1-(2-Aminoethyl)imidazolidin-2-one | Imidazolidin-2-one | 2-Aminoethyl on N1 | Amine side chain |

| 1-Imidazolidin-2-ylidenepropan-2-one | Imidazolidin-2-ylidene | Propan-2-one at N1 | Conjugated ketone system |

Physicochemical Properties

The following table summarizes molecular data and physical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State (Observed) |

|---|---|---|---|---|

| 2-Imidazolidinone | 120-93-4 | C₃H₆N₂O | 86.09 | Solid/Liquid (purity >97%) |

| 1,3-Dimethyl-2-imidazolidinone | 80-73-9 | C₅H₁₀N₂O | 114.15 | Liquid |

| 1-Acetylimidazolidin-2-one | 5391-39-9 | C₅H₈N₂O₂ | 128.13 | Not reported |

| 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 | C₅H₁₀N₃O | 129.15 | Solid/Liquid |

| 1-Imidazolidin-2-ylidenepropan-2-one | N/A | C₆H₈N₂O | 124.14 (calc.) | Hypothesized liquid |

The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .

準備方法

Mechanistic Insights

-

Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

-

Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.

-

Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.

Substrate Design and Scope

To synthesize 1-imidazolidin-2-ylidenepropan-2-one, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:

-

Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).

-

Isocyanate : Phenyl isocyanate or methyl isocyanate.

Reaction conditions mirror those reported for analogous imidazolidin-2-ones:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | BEMP (5 mol %) | High catalytic efficiency |

| Solvent | MeCN | Polar aprotic solvent enhances reactivity |

| Temperature | Room temperature | Prevents ketone degradation |

| Reaction Time | 1–60 minutes | Ultra-fast cyclization observed |

This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.

Alternative Pathways and Comparative Analysis

Comparative Evaluation of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Imidazolidine Condensation | 80–85 | 4–12 hours | Simplicity | Imidazolidine instability |

| BEMP-Catalyzed Cyclization | 90–95 | 1–60 minutes | High efficiency, scalability | Sensitive precursors |

| Thioglycoluril Route | 40–60 | 24–48 hours | Novel mechanism | Low yield, narrow scope |

Mechanistic and Practical Considerations

Stability of Intermediates

The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:

-

Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.

-

Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.

Scalability and Industrial Relevance

The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:

-

Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.

-

Solvent Recycling : MeCN recovery via distillation to reduce costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。